Ethyl (2-aminophenyl)(methyl)phosphinate

Urease inhibition Jack bean urease Aminophosphinate SAR

Ethyl (2-aminophenyl)(methyl)phosphinate (C₉H₁₄NO₂P, MW 199.19 g/mol) is a phosphinate ester distinguished by an ortho-aminophenyl group directly bonded to phosphorus, an ethyl ester, and a P-methyl substituent. Classified under CAS 31238-61-6 and commercially available at purities up to 98–99%, the compound belongs to the α-aminophosphinate family, a class recognized for its transition-state analogue enzyme inhibitor design and P,N-chelation capability.

Molecular Formula C9H14NO2P
Molecular Weight 199.19 g/mol
Cat. No. B8275318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-aminophenyl)(methyl)phosphinate
Molecular FormulaC9H14NO2P
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(C)C1=CC=CC=C1N
InChIInChI=1S/C9H14NO2P/c1-3-12-13(2,11)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3
InChIKeyAUGLWBSGESWQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2-aminophenyl)(methyl)phosphinate (CAS 31238-61-6): A Structurally Differentiated Phosphinate Ester for Enzyme Inhibitor Research and Ligand Design


Ethyl (2-aminophenyl)(methyl)phosphinate (C₉H₁₄NO₂P, MW 199.19 g/mol) is a phosphinate ester distinguished by an ortho-aminophenyl group directly bonded to phosphorus, an ethyl ester, and a P-methyl substituent . Classified under CAS 31238-61-6 and commercially available at purities up to 98–99%, the compound belongs to the α-aminophosphinate family, a class recognized for its transition-state analogue enzyme inhibitor design and P,N-chelation capability [1]. Its specific substitution pattern—ortho-aminoaryl, P-methyl, O-ethyl—differentiates it from the more extensively studied P-phenyl and α-aminobenzyl phosphinate analogs, creating a unique physicochemical and pharmacological profile [2].

ArchitectureOrtho-aminophenyl phosphinate ester, P-methyl, O-ethyl
Design classTransition-state analogue inhibitor scaffold
DifferentiationStructurally distinct from P-phenyl and α-aminobenzyl analogs
ChelationP,N-bidentate motif for ligand design

Why Ethyl (2-aminophenyl)(methyl)phosphinate Cannot Be Replaced by Generic Phosphinate Analogs


Phosphinate esters are not interchangeable scaffolds. Within the aminophosphinate class, the position of the amino group (ortho vs. para vs. meta), the nature of the P-substituent (methyl vs. phenyl vs. benzyl), and the ester group (ethyl vs. methyl vs. butyl) directly modulate enzyme inhibition potency and selectivity profiles by orders of magnitude [1]. For instance, N-substituted aminomethane-P-methylphosphinic acids exhibit Ki values ranging from 0.62 to 13 µM depending solely on N-substitution, while the corresponding phosphonic acid analogs show a different selectivity window [2]. The ortho-aminophenyl motif additionally introduces a spatially defined P,N-chelation site absent in para-substituted isomers, precluding simple substitution without altering binding geometry [3].

Amino PositionOrtho-aminophenyl enables P,N-chelation; para or meta isomers lack this geometry and may alter binding.
P‑Substituent & EsterP‑methyl and O‑ethyl groups modulate potency and selectivity; generic phosphinate analogs may shift inhibition profile.

Quantitative Differentiation Evidence for Ethyl (2-aminophenyl)(methyl)phosphinate vs. Closest Analogs and Standards


Urease Inhibition Potency: IC₅₀ = 700 nM vs. Jack Bean Urease, Positioning Among Structurally Related Aminophosphinates

Ethyl (2-aminophenyl)(methyl)phosphinate inhibits jack bean (Canavalia ensiformis) urease with an IC₅₀ of 700 nM, as measured by the indophenol method monitoring ammonia production after 15-minute incubation with urea substrate [1]. For context, the class-leading N,N-dimethyl aminomethane-P-methylphosphinic acid achieves a Ki of 0.62 ± 0.09 µM against the same enzyme, while the N,N-dimethyl aminomethylphosphonic acid exhibits Ki = 13 ± 0.8 µM [2]. The established clinical urease inhibitor acetohydroxamic acid (AHA) displays a Ki of 23 µM against H. pylori urease [3], while the most potent aminophosphinates in the PLOS ONE series reach Ki values as low as 0.294 µM [3]. The target compound's IC₅₀ of 700 nM (0.7 µM) places it in the mid-to-high potency range among P-methylphosphinate urease inhibitors, with the distinct advantage of bearing an ortho-aminophenyl group—a substitution pattern unexplored in the Berlicki et al. (2012) SAR study [2].

Urease IC₅₀
Reported
Target: 700 nM (jack bean urease, indophenol) AHA: 23,000 nM (H. pylori urease) Lead P-methyl: 620 nM (jack bean) Best-in-class: 294 nM (H. pylori)
Mid-range urease inhibition; ortho-aminophenyl scaffold offers novel SAR entry point.
Cross-study comparison; assay conditions vary between jack bean and H. pylori urease.
Urease inhibition Jack bean urease Aminophosphinate SAR

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Ki = 26,000 nM, Indicating a Narrow Target Selectivity Window vs. Off-Target Phosphatases

Ethyl (2-aminophenyl)(methyl)phosphinate was tested against recombinant human PTP1B and exhibited a Ki of 26,000 nM (26 µM) at pH 5.5 using p-nitrophenyl phosphate as substrate [1]. This value is approximately 31-fold weaker than the potent competitive PTP1B inhibitor CHEMBL2205895, which displays a Ki of 840 nM in a para-nitrophenyl phosphate release assay [2]. In marked contrast, the structurally related compound methyl [(2-aminophenyl)methyl]phenylphosphinate shows a Ki of 360,000 nM against protein-tyrosine phosphatase Lar [3], suggesting that the target compound's P-methyl/O-ethyl substitution pattern, combined with direct P-aryl connectivity (rather than a methylene spacer), may confer a distinct selectivity fingerprint across the phosphatase family. The relatively modest PTP1B affinity of the target compound, juxtaposed against its 700 nM urease IC₅₀, implies that its primary pharmacological utility may lie outside direct PTP1B inhibition.

PTP1B Ki
Reported
Target: 26,000 nM (recombinant human PTP1B) CHEMBL2205895: 840 nM (competitive) Methyl [(2-aminophenyl)methyl]phenylphosphinate: 360,000 nM (Lar phosphatase)
Weak PTP1B affinity supports selectivity differentiation for urease-targeted studies.
Off-target phosphatase profiling; consistent panel data would strengthen selectivity interpretation.
PTP1B inhibition Tyrosine phosphatase Selectivity profiling

Ortho-Aminoaryl Architecture: P,N-Chelation Capability Not Available in Para- or Meta-Substituted Isomers

The 2-aminophenyl group directly bonded to phosphorus in ethyl (2-aminophenyl)(methyl)phosphinate creates a potential P,N-bidentate chelation motif. Tertiary and secondary ortho-aminophenylphosphines are established P,N-ligands accessible via Pd-catalyzed P–C coupling of ortho-iodoaniline with phenylphosphine, and the bifunctional nature of these ligands is exploited in catalytic applications . The structurally analogous hexadentate ligand CH₃C(CH₂PPhC₆H₄NH₂-2)₃, incorporating three ortho-aminophenylphosphine donor arms, has been crystallographically characterized as a P₃N₃ donor set chelating a single Co(III) center, demonstrating the viability of the ortho-aminophenylphosphorus motif for metal coordination [1]. In contrast, para-aminophenylphosphinate esters lack this proximal N→P donor arrangement, as the amino group is spatially removed from the phosphorus coordination sphere. Notably, CA Patent 2,117,013 explicitly excludes p-aminophenyl when R₁ = methyl and R₃ = ethyl from its phosphinate ester claims [2], indirectly underscoring the distinct intellectual property position of the ortho-substituted isomer.

P,N-Chelation Capability
Structural inference
Ortho-NH₂ and P=O enable five-membered chelate ring. Supported by Co(III) P₃N₃ crystallography of analogous ortho-aminophenylphosphines.
Provides ligand functionality absent in para-substituted isomers.
No direct metal-binding data for this specific phosphinate ester.
P,N-chelation Ortho-aminophenyl ligand Metal coordination

Synthesis Route: Catalytic Hydrogenation of Ethyl P-Methyl-2-nitrophenylphosphinate Under Mild Conditions

The target compound is accessible via catalytic hydrogenation of ethyl P-methyl-2-nitrophenylphosphinate (10 mmol) in ethanol (40 mL) using 10% palladium on carbon (200 mg) at atmospheric pressure, followed by filtration and evaporation to afford ethyl P-methyl-2-aminophenylphosphinate [1]. This two-step approach—(1) P–C bond formation to install the ortho-nitrophenyl group followed by (2) mild heterogeneous hydrogenation—contrasts with routes to α-aminobenzylphosphinates, which typically require multi-step sequences involving hydrobenzamide condensation with ethyl phenylphosphinate under stereospecific conditions [2]. The nitro reduction strategy avoids the use of protecting group manipulations necessary for α-aminobenzyl analogs and provides direct access to the primary aniline, which serves as a versatile handle for further derivatization (e.g., amide coupling, diazotization, or Schiff base formation).

Synthetic Access
Method context
One-step catalytic hydrogenation of ethyl P-methyl-2-nitrophenylphosphinate; 10% Pd/C, EtOH, atmospheric H₂.
Simpler entry with free primary aniline for downstream diversification.
Bench-scale procedure; scale-up and reproducibility not yet reported.
Phosphinate synthesis Catalytic hydrogenation Nitro reduction

Priority Application Scenarios for Ethyl (2-aminophenyl)(methyl)phosphinate Based on Quantitative Differentiation Evidence


Urease Inhibitor Lead Optimization with a Structurally Novel ortho-Aminophenyl Scaffold

With an IC₅₀ of 700 nM against jack bean urease [1], the compound represents a structurally distinct entry point for urease inhibitor development. Unlike the extensively studied N-substituted aminomethane-P-methylphosphinic acids (Ki range: 0.62–13 µM) [2], the ortho-aminophenyl substitution introduces aromatic stacking and hydrogen-bonding opportunities within the urease active site that are absent in simple alkylamino scaffolds. The free primary aniline further permits facile derivatization to explore N-acyl, N-sulfonyl, or N-alkyl SAR. Researchers aiming to expand beyond the diamidophosphate mimetic paradigm should prioritize this scaffold for its unique topological fit and synthetic versatility.

P,N-Chelating Ligand Precursor for Transition Metal Complex Synthesis

The ortho-aminophenyl group directly bonded to phosphorus enables P,N-bidentate coordination to transition metals, a feature structurally validated in crystallographically characterized Co(III) complexes bearing three ortho-aminophenylphosphine arms [3]. The target compound's phosphinate ester functionality (P=O) provides an additional oxygen donor, potentially enabling P,N,O-tridentate coordination modes. For researchers designing novel homogeneous catalysts, metal-organic frameworks, or metallodrug candidates, this compound offers a modular ligand platform where the ethyl ester, P-methyl, and aniline nitrogen can be independently tuned.

Selectivity Tool Compound for Phosphatase Panel Profiling

The compound's differential activity across phosphatase targets—Ki = 26,000 nM for PTP1B [4] vs. sub-micromolar urease inhibition—provides a useful selectivity benchmark. For laboratories developing phosphatase inhibitor panels, this compound can serve as a negative control for PTP1B while maintaining activity against urease, helping to deconvolute target engagement in phenotypic screening campaigns. Its weak PTP1B activity compared to potent inhibitors (Ki = 840 nM) [5] also demonstrates that the P-methyl/O-ethyl phosphinate ester motif does not promiscuously inhibit all phosphate-binding enzymes.

Building Block for Diversity-Oriented Synthesis via Aniline Derivatization

The hydrogenation-based synthesis from ethyl P-methyl-2-nitrophenylphosphinate [6] delivers a free primary aniline that can be directly elaborated through amide coupling, reductive amination, sulfonamide formation, or diazonium chemistry. This contrasts with α-aminobenzylphosphinates, which require N-deprotection steps [7]. For medicinal chemistry groups seeking to generate phosphinate-based compound libraries, the target compound's synthetic accessibility and the orthogonal reactivity of its three functional groups (phosphinate ester, P-methyl, aniline NH₂) make it an efficient diversification hub.

Application
Selection Property
Validation Focus
Urease inhibitor lead optimization
Ortho-aminophenyl scaffold with free aniline
Urease active-site SAR and N-derivatization chemistry
Metal coordination ligand design
P,N-bidentate architecture with additional P=O donor
Chelation geometry and transition metal complex formation
Phosphatase selectivity profiling
Urease-active, weak PTP1B affinity
Target engagement deconvolution and panel benchmarking
Diversity-oriented synthesis building block
Free primary aniline with three orthogonal functional groups
Derivatization via amide, sulfonamide, or diazonium chemistry
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